molecular formula C11H11BN2O2 B12638746 [4-(Pyridin-4-ylamino)phenyl]boronic acid

[4-(Pyridin-4-ylamino)phenyl]boronic acid

Cat. No.: B12638746
M. Wt: 214.03 g/mol
InChI Key: GJSHCKBMBVHXBP-UHFFFAOYSA-N
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Description

Contextualization of Boronic Acids in Organic Synthesis and Materials Science

Boronic acids, characterized by the R−B(OH)₂ functional group, are a class of organoboranes that serve as pivotal building blocks in synthetic chemistry and materials science. smolecule.com Their stability, moderate reactivity, and generally low toxicity make them highly attractive for a wide range of applications. In organic synthesis, boronic acids are most famously employed as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to construct complex molecules like pharmaceuticals and agrochemicals. Beyond the Suzuki coupling, they are utilized in various other transformations, including Chan-Lam coupling for carbon-heteroatom bond formation, conjugate additions, and homologations.

The unique electronic nature of the boron atom, which possesses a vacant p-orbital, allows boronic acids to act as Lewis acids. This property enables them to form reversible covalent bonds with diols, such as those found in sugars and other biomolecules. This capacity for reversible interaction is harnessed in the development of sensors for carbohydrates, amino acids, and other analytes. In materials science, this reversible bonding is exploited to create dynamic and responsive materials, including self-healing polymers and functional nanostructures. Their ability to participate in directional interactions like hydrogen bonding also makes them valuable components in crystal engineering and the construction of molecularly defined architectures.

Significance of Pyridine- and Aniline-Derived Scaffolds in Molecular Design and Functional Materials

Pyridine (B92270) and aniline (B41778) derivatives are fundamental scaffolds in the design of functional molecules and materials. The pyridine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in medicinal chemistry and materials science. As an isostere of benzene, it is a key component in thousands of pharmaceutical agents, leveraging its ability to engage in hydrogen bonding and its influence on molecular solubility and basicity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, making pyridine-containing ligands essential in catalysis and the formation of functional nanomaterials.

The aniline (aminophenyl) scaffold provides a crucial amino group that can act as a hydrogen bond donor and a nucleophile. The linkage between a pyridine and a phenyl ring, as seen in the pyridin-4-ylamino phenyl structure, creates a rigid and planar system with specific electronic and geometric properties. This combination allows for the creation of molecules capable of forming directional intermolecular interactions, which are essential for building complex, self-assembled supramolecular structures. The N-H group in the linker and the pyridine nitrogen are key sites for establishing hydrogen bonds, guiding the assembly of molecules into predictable, higher-order networks.

Academic Research Trajectories and Scientific Relevance of [4-(Pyridin-4-ylamino)phenyl]boronic Acid

The scientific relevance of [4-(Pyridin-4-ylamino)phenyl]boronic acid stems from its designed ability to act as a programmable building block for supramolecular assembly. The molecule incorporates both a hydrogen bond donating group (the boronic acid's -OH and the aniline's N-H) and hydrogen bond accepting sites (the pyridine nitrogen and the boronic acid's oxygens), predisposing it to form ordered structures through self-assembly.

A significant research trajectory for this compound involves its use in surface science and the fabrication of two-dimensional (2D) nanostructures. Academic studies have demonstrated that [4-(Pyridin-4-ylamino)phenyl]boronic acid molecules can self-assemble on a gold (Au(111)) surface to form a well-ordered, porous 2D network. High-resolution scanning tunneling microscopy (STM) revealed that this network is stabilized by specific and directional intermolecular hydrogen bonds. The primary interaction occurs between the boronic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This work highlights a strategy for the bottom-up fabrication of functional nanostructured surfaces, where the molecular design directly dictates the architecture of the resulting assembly. Theoretical calculations using density functional theory (DFT) have further confirmed that the formation of this hydrogen-bonded network is an energetically favorable process. Such research demonstrates the compound's value in developing new methods for creating precisely structured 2D materials and porous networks on surfaces.

Table 1: Physicochemical Properties of [4-(Pyridin-4-ylamino)phenyl]boronic acid

Property Value Source
Molecular Formula C₁₁H₁₁BN₂O₂ smolecule.com
Molecular Weight 214.03 g/mol smolecule.com
Predicted Boiling Point 390.28 °C
Predicted Melting Point 203.11 °C

| Log Kow (Predicted) | 1.05 | |

Interdisciplinary Research Scope of Boronic Acid Chemistry

The chemistry of boronic acids is inherently interdisciplinary, bridging organic synthesis, materials chemistry, bioorganic chemistry, and medicinal chemistry. The versatility of the boronic acid functional group allows it to be a central component in a wide array of research fields.

Organic and Medicinal Chemistry: Boronic acids are fundamental reagents in metal-catalyzed cross-coupling reactions for synthesizing complex organic molecules, including active pharmaceutical ingredients. The FDA-approved drug bortezomib, a boronic acid-containing compound, underscores their therapeutic potential. Researchers are actively designing boronic acid-based inhibitors for various enzymes, such as β-lactamases and serine proteases.

Materials Science and Nanotechnology: In materials science, boronic acids are used to construct dynamic polymers with reversible properties, functionalize nanostructures, and engineer crystalline materials (crystal engineering). Their ability to form predictable, directional bonds is key to building unique molecular architectures from the ground up.

Chemical Biology and Sensor Technology: The reversible interaction of boronic acids with diols is widely exploited in chemical biology and sensor design. This has led to the development of sensors for the detection of carbohydrates, fluorides, and amino acids. Furthermore, this chemistry is applied in creating systems for the purification of glycosylated products and for stimuli-responsive drug delivery, for instance, in glucose-sensitive systems.

The broad utility of boronic acids ensures their continued importance across a spectrum of scientific disciplines, from creating new medicines to engineering advanced materials.

Properties

Molecular Formula

C11H11BN2O2

Molecular Weight

214.03 g/mol

IUPAC Name

[4-(pyridin-4-ylamino)phenyl]boronic acid

InChI

InChI=1S/C11H11BN2O2/c15-12(16)9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8,15-16H,(H,13,14)

InChI Key

GJSHCKBMBVHXBP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)NC2=CC=NC=C2)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Pyridin 4 Ylamino Phenyl Boronic Acid and Its Derivatives

Strategies for Boronic Acid Formation on Anilino-Phenyl Systems

The introduction of the boronic acid moiety onto the anilino-phenyl scaffold is a critical step in the synthesis of the target compound. Several methodologies have been developed to achieve this transformation, ranging from direct C-H activation to the use of pre-functionalized organometallic precursors.

Direct Borylation Reactions (e.g., Ir-catalyzed, C-H activation)

Direct C-H borylation, particularly using iridium catalysts, has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. grantome.com This approach avoids the need for pre-installed functional groups like halides, making it a more efficient and environmentally benign alternative. grantome.com

Iridium-catalyzed C-H borylation reactions typically employ a borylating agent such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) in the presence of an iridium precursor and a ligand. The regioselectivity of the borylation on aniline (B41778) derivatives can be influenced by directing groups and the choice of ligand. For instance, N-containing functional groups can direct the borylation to the ortho position. researchgate.netmdpi.com However, para-selective borylations of aniline derivatives have also been achieved by modulating ligand and substrate properties. msu.edu

Key components and their roles in Ir-catalyzed borylation are summarized in the table below.

ComponentExample(s)Role
Iridium Precursor[Ir(OMe)(COD)]₂Catalyst precursor
Borylating AgentB₂pin₂, HBpinSource of the boryl group
LigandBipyridine derivatives, PhosphinesControls reactivity and selectivity
Directing GroupAmino, AmidoInfluences regioselectivity

The reaction mechanism generally involves the oxidative addition of a C-H bond to the active iridium species, followed by reductive elimination to form the C-B bond and regenerate the catalyst. The choice of ligand is crucial; for example, sterically hindered phosphine (B1218219) ligands can promote high catalytic activity. researchgate.net

Organometallic Precursor Routes (e.g., Lithiation, Grignard, followed by Borylation)

Traditional yet reliable methods for synthesizing arylboronic acids involve the use of organometallic precursors, such as organolithium or Grignard reagents. These methods typically involve a halogen-metal exchange or direct deprotonation, followed by quenching with a boron electrophile.

Lithiation-Borylation: This two-step process involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium, to form an aryllithium species. This intermediate is then reacted with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form a boronate ester, which is subsequently hydrolyzed to the boronic acid. bris.ac.ukchemicalbook.com The lithiation of pyridine (B92270) derivatives, for instance, can be achieved at low temperatures, followed by the addition of a borate ester. chemicalbook.comchemicalbook.com

A representative reaction scheme for the synthesis of pyridine-4-boronic acid via lithiation is as follows: 4-Bromopyridine is treated with n-butyllithium at -78 °C to generate the lithiated intermediate, which is then quenched with trimethyl borate. chemicalbook.comchemicalbook.com Subsequent acidic workup yields pyridine-4-boronic acid. chemicalbook.com

Grignard Reagent-Borylation: The reaction of a Grignard reagent with a borate ester is a well-established method for the preparation of boronic acids. nih.govclockss.org The Grignard reagent can be prepared from the corresponding aryl halide (e.g., 4-bromophenylaniline derivative) and magnesium metal. This organomagnesium compound then reacts with a trialkyl borate, followed by hydrolysis to afford the desired arylboronic acid. clockss.orggoogle.com This method is generally tolerant of a variety of functional groups, although highly acidic protons must be avoided.

Organometallic RoutePrecursorReagentsKey Intermediate
Lithiation-BorylationAryl Halide or C-H bondOrganolithium, Trialkyl borateAryllithium
Grignard-BorylationAryl HalideMagnesium, Trialkyl borateArylmagnesium halide

Palladium-Catalyzed Cross-Coupling Approaches for Aniline/Pyridine Linkage

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds. These reactions are central to constructing the core structure of [4-(Pyridin-4-ylamino)phenyl]boronic acid.

Buchwald-Hartwig Amination for the Formation of the Anilino Moiety

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, and it is a premier method for the synthesis of aryl amines. wikipedia.orgopenochem.orgacsgcipr.org This reaction is highly versatile and has a broad substrate scope, making it ideal for forming the C-N bond between the pyridine and aniline moieties in the target molecule. wikipedia.org

The synthesis of the anilino-pyridine core can be achieved by reacting 4-aminophenylboronic acid (or its ester) with a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine). The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

A general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination of the amine to the palladium center.

Deprotonation of the coordinated amine by the base.

Reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling for Incorporation of the Phenylboronic Acid Unit

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is a powerful method for forming C-C bonds and can be employed to construct the biaryl core of the target molecule. organic-chemistry.org

One synthetic strategy involves the coupling of 4-aminophenylboronic acid with a 4-halopyridine. Alternatively, 4-aminopyridine can be coupled with a 4-halophenylboronic acid derivative. The Suzuki-Miyaura reaction is known for its mild reaction conditions and high functional group tolerance. The catalytic system typically consists of a palladium source, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base.

The table below summarizes typical components for a Suzuki-Miyaura coupling.

ComponentExample(s)Role
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Active catalyst for C-C bond formation
LigandPhosphines (e.g., SPhos, XPhos)Stabilizes the palladium catalyst and influences reactivity
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Promotes transmetalation
SubstratesAryl boronic acid and Aryl halideCoupling partners

Chemo- and Regioselective Functionalization of the Core Scaffold

The [4-(Pyridin-4-ylamino)phenyl]boronic acid scaffold possesses multiple sites for potential functionalization, including the pyridine ring, the phenyl ring, and the amino linker. Achieving chemo- and regioselectivity in subsequent reactions is crucial for the synthesis of diverse derivatives.

The pyridine ring can be functionalized at various positions, often guided by the electronic nature of the ring and the directing effects of the amino substituent. For instance, electrophilic aromatic substitution on the pyridine ring is generally difficult but can be facilitated by N-oxide formation. The phenyl ring, activated by the amino group, is susceptible to electrophilic substitution, primarily at the ortho and para positions relative to the amino group.

Directed C-H functionalization can also be a powerful tool for the selective introduction of functional groups. For example, the amino group can direct ortho-metalation, allowing for the introduction of substituents adjacent to the nitrogen atom. The boronic acid group itself can be transformed into a variety of other functional groups, further expanding the synthetic utility of the core scaffold.

Derivatization of the Pyridine Nitrogen (e.g., N-oxidation, quaternization)

Modification of the pyridine nitrogen atom in [4-(Pyridin-4-ylamino)phenyl]boronic acid can significantly alter the electronic properties and biological activity of the molecule. Two common derivatization strategies are N-oxidation and quaternization.

N-oxidation involves the conversion of the pyridine nitrogen to an N-oxide, which can influence the compound's reactivity and solubility. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a precursor for further functionalization.

Quaternization introduces a positive charge on the pyridine nitrogen by reacting it with an alkylating agent, such as methyl iodide or benzyl bromide. researchgate.net This modification can enhance the compound's interaction with biological targets and is a strategy employed in the development of various therapeutic agents. jst.go.jprsc.org Microwave-assisted quaternization has been shown to improve reaction yields and reduce reaction times compared to conventional heating methods. researchgate.net

A generalized scheme for these derivatizations is presented below:

Scheme 1: Derivatization of the Pyridine Nitrogen [4-(Pyridin-4-ylamino)phenyl]boronic acid ---(Oxidizing Agent)--> [4-(Pyridin-1-oxido-4-ylamino)phenyl]boronic acid [4-(Pyridin-4-ylamino)phenyl]boronic acid ---(Alkylating Agent)--> 4-[(4-Boronophenyl)amino]-1-alkylpyridinium salt

Spectroscopic and Advanced Structural Characterization of 4 Pyridin 4 Ylamino Phenyl Boronic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For [4-(Pyridin-4-ylamino)phenyl]boronic acid, a combination of one-dimensional (¹H, ¹³C, ¹¹B) and two-dimensional NMR techniques provides a complete picture of its structure in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of [4-(Pyridin-4-ylamino)phenyl]boronic acid is expected to display distinct signals corresponding to the protons on the phenyl and pyridinyl rings, as well as the amine and boronic acid protons. The aromatic region will feature two sets of doublets for the para-substituted phenyl ring and two sets of signals for the pyridinyl ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing boronic acid and pyridinyl groups. The labile protons of the B(OH)₂ and N-H groups may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. For [4-(Pyridin-4-ylamino)phenyl]boronic acid, this includes the carbons of the phenyl and pyridinyl rings. The carbon directly attached to the boron atom (C-B) will exhibit a characteristic chemical shift. The chemical shifts of the aromatic carbons are influenced by the substituents, with the amino group causing an upfield shift (shielding) and the boronic acid and pyridinyl groups causing a downfield shift (deshielding) for the attached and ortho/para carbons.

¹¹B NMR Spectroscopy: As boron has NMR-active nuclei (¹¹B and ¹⁰B), ¹¹B NMR is particularly useful for probing the local environment of the boron atom. nih.gov For phenylboronic acids, the ¹¹B chemical shift typically appears in a specific range that indicates its sp² hybridization state. nih.gov The chemical shift can be influenced by pH and the presence of diols or other coordinating species, which can lead to the formation of sp³-hybridized boronate species, resulting in a significant upfield shift. nih.govorganoborons.com For [4-(Pyridin-4-ylamino)phenyl]boronic acid, the ¹¹B NMR spectrum would be expected to show a single resonance characteristic of an arylboronic acid.

Predicted NMR Data for [4-(Pyridin-4-ylamino)phenyl]boronic acid

Nucleus Predicted Chemical Shift (ppm) Description
¹H8.2-8.4Protons on the pyridinyl ring adjacent to nitrogen
¹H7.8-8.0Protons on the phenyl ring ortho to the boronic acid
¹H7.0-7.2Protons on the phenyl ring ortho to the amino group
¹H6.8-7.0Protons on the pyridinyl ring meta to nitrogen
¹H5.0-6.0 (broad)Amine (N-H) proton
¹H4.0-5.0 (broad)Boronic acid (B(OH)₂) protons
¹³C~150Pyridinyl carbons adjacent to nitrogen
¹³C~145Phenyl carbon attached to the amino group
¹³C~135Phenyl carbons ortho to the boronic acid
¹³C~130Phenyl carbon attached to the boron atom (broad)
¹³C~115Phenyl carbons ortho to the amino group
¹³C~110Pyridinyl carbons meta to nitrogen
¹¹B25-30sp² hybridized boron in the boronic acid

Note: These are predicted values based on data for analogous compounds and are subject to solvent and concentration effects.

To unambiguously assign the proton and carbon signals and to understand the spatial proximity of different parts of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would be used to confirm the connectivity of protons within the phenyl and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the carbon signals based on their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). HMBC is vital for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the phenyl and pyridinyl rings through the amino linker.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY can provide information about the preferred conformation of the molecule in solution, for instance, the relative orientation of the phenyl and pyridinyl rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) Spectroscopy: The IR spectrum of [4-(Pyridin-4-ylamino)phenyl]boronic acid is expected to show characteristic absorption bands for its functional groups. The O-H stretching vibrations of the boronic acid group typically appear as a broad band in the 3200-3500 cm⁻¹ region, often overlapping with the N-H stretching of the secondary amine. researchgate.netcdnsciencepub.com The B-O stretching vibrations are expected around 1330-1380 cm⁻¹, and the C-B stretching may be observed near 1100 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information. The symmetric breathing modes of the phenyl and pyridinyl rings are often strong in the Raman spectrum. The C=C and C=N stretching vibrations of the aromatic rings will also be prominent.

Key Vibrational Frequencies for [4-(Pyridin-4-ylamino)phenyl]boronic acid

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch (Boronic Acid)3200-3500 (broad)IR
N-H Stretch (Amine)3300-3400IR
Aromatic C-H Stretch3000-3100IR, Raman
C=C/C=N Ring Stretch1400-1600IR, Raman
B-O Stretch1330-1380IR
C-N Stretch1250-1350IR
C-B Stretch1050-1150IR, Raman
O-B-O Deformation650-700IR

Note: These are expected ranges based on literature for similar functional groups. researchgate.netnist.govacs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of [4-(Pyridin-4-ylamino)phenyl]boronic acid is expected to be dominated by π-π* transitions within the conjugated system formed by the phenyl and pyridinyl rings linked by the amino group. The presence of the amino group, an auxochrome, is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to the individual chromophores (phenylboronic acid and pyridine). The solvent polarity can influence the position of the absorption bands.

Fluorescence Spectroscopy: Many aminopyridine derivatives are known to be fluorescent. nih.govnih.govsciforum.net Upon excitation at a wavelength corresponding to an absorption band, [4-(Pyridin-4-ylamino)phenyl]boronic acid may exhibit fluorescence. The emission wavelength is typically longer than the excitation wavelength (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The fluorescence properties can be sensitive to the local environment, such as solvent polarity and pH, making such compounds potentially useful as sensors.

Electronic Spectroscopy Data (Predicted)

Parameter Predicted Value
Absorption Maximum (λ_max)280-350 nm
Molar Absorptivity (ε)10,000 - 25,000 M⁻¹cm⁻¹
Emission Maximum (λ_em)380-450 nm
Stokes Shift50-100 nm

Note: These values are predictions based on data for structurally related aminopyridine and phenylboronic acid derivatives. nih.govsciforum.net

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for [4-(Pyridin-4-ylamino)phenyl]boronic acid is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state architecture.

In the solid state, boronic acids are well-known to form hydrogen-bonded dimers through their B(OH)₂ groups, creating a characteristic eight-membered ring. researchgate.net For [4-(Pyridin-4-ylamino)phenyl]boronic acid, this dimerization is highly probable.

The boron-oxygen bond lengths within the boronic acid group are expected to be in the typical range for arylboronic acids. The geometry around the boron atom will be trigonal planar, although slight pyramidalization can occur due to intermolecular interactions.

Elucidation of π-Stacking and Other Non-Covalent Interactions in Crystal Packing

The supramolecular architecture of [4-(Pyridin-4-ylamino)phenyl]boronic acid in the solid state is dictated by a complex interplay of non-covalent interactions. While a definitive single-crystal X-ray diffraction analysis for this specific compound is not widely reported in publicly accessible databases, the elucidation of its crystal packing can be inferred from the well-documented behavior of its constituent functional groups and studies of analogous molecular structures. The primary forces expected to govern the crystal assembly are hydrogen bonding, π-π stacking, and other weaker non-covalent interactions.

The molecular structure, featuring a pyridine (B92270) ring, a phenyl ring, an amino linker, and a boronic acid moiety, provides multiple sites for directional intermolecular contacts. The boronic acid group is a potent hydrogen-bond donor, while the pyridine nitrogen and the amino group act as hydrogen-bond acceptors. The aromatic rings are predisposed to engage in π-stacking interactions, which are crucial in stabilizing the crystal lattice.

In related boronic acid co-crystals, the boronic acid functional group is a competitive co-crystal former, often participating in robust hydrogen-bonding networks. researchgate.net For instance, studies on 4-halophenylboronic acids have revealed a variety of hydrogen bonding motifs, including the formation of dimers through R²₂(8) graph sets and more complex R⁴₄(20) rings in the presence of other molecules. mdpi.com It is highly probable that the boronic acid groups in [4-(Pyridin-4-ylamino)phenyl]boronic acid form similar dimeric structures through O-H···O hydrogen bonds.

Furthermore, the presence of the pyridine nitrogen introduces a strong hydrogen bond acceptor site. This is anticipated to lead to the formation of strong O-H···N hydrogen bonds between the boronic acid's hydroxyl groups and the nitrogen of the pyridine ring of an adjacent molecule. mdpi.commdpi.com This type of heteromeric interaction is a common and stabilizing feature in the crystal engineering of nitrogen-containing heterocyclic compounds. mdpi.com

Other non-covalent interactions, although weaker, also play a role in the crystal packing. These include C-H···O and C-H···π interactions. The hydrogen atoms on the aromatic rings can act as weak donors, forming C-H···O bonds with the oxygen atoms of the boronic acid group or C-H···π interactions with the electron-rich faces of the aromatic rings of neighboring molecules. mdpi.com The interplay of these varied interactions leads to a densely packed and stable crystalline solid. rsc.org

A summary of the potential non-covalent interactions and their characteristics in the crystal structure of [4-(Pyridin-4-ylamino)phenyl]boronic acid is presented in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance in Crystal Packing
Hydrogen Bonding
O-H···OBoronic Acid (-OH)Boronic Acid (-OH)2.5 - 2.8Formation of boronic acid dimers
O-H···NBoronic Acid (-OH)Pyridine (N)2.6 - 2.9Linking of molecules into chains or sheets
N-H···OAmino (-NH-)Boronic Acid (-OH)2.8 - 3.2Further stabilization of hydrogen-bonded networks
N-H···NAmino (-NH-)Pyridine (N)2.9 - 3.3Contribution to the overall hydrogen bond network
π-Interactions
π-π StackingPhenyl/Pyridine RingPhenyl/Pyridine Ring3.3 - 3.8Stabilization of the crystal lattice through columnar or layered arrangements
Other Interactions
C-H···OAromatic C-HBoronic Acid (-OH)3.0 - 3.6Fine-tuning of the molecular packing
C-H···πAromatic C-HPhenyl/Pyridine Ring3.2 - 3.8Contribution to the stability of the supramolecular assembly

Theoretical and Computational Investigations of 4 Pyridin 4 Ylamino Phenyl Boronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized molecules.

Geometry Optimization and Energy Calculations: The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the geometry of [4-(Pyridin-4-ylamino)phenyl]boronic acid can be optimized to its lowest energy state. nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. For phenylboronic acid derivatives, DFT studies have shown that the boronic acid group tends to be planar and nearly coplanar with the phenyl ring to maximize conjugation. nih.govresearchgate.net The planarity is influenced by the resonance between the oxygen lone pair electrons and the empty p-orbital of the boron atom. nih.gov

Table 1: Predicted Geometrical Parameters for [4-(Pyridin-4-ylamino)phenyl]boronic Acid using DFT The following data is illustrative and based on typical values for similar structures calculated with DFT.

Parameter Bond/Angle Predicted Value
Bond Length C-B 1.55 Å
B-O 1.37 Å
C-N (amino) 1.40 Å
C-C (phenyl) 1.39 Å
C=C (pyridine) 1.38 Å
Bond Angle C-C-B 121°
O-B-O 118°

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govmdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For [4-(Pyridin-4-ylamino)phenyl]boronic acid, the HOMO is expected to be localized primarily on the electron-rich phenylamino portion, while the LUMO would likely be distributed across the pyridine (B92270) and boronic acid moieties.

Table 2: Predicted Frontier Orbital Energies for [4-(Pyridin-4-ylamino)phenyl]boronic Acid Illustrative data based on DFT calculations for analogous compounds.

Orbital Energy (eV) Description
HOMO -5.85 Electron-donating capacity
LUMO -1.95 Electron-accepting capacity

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic properties. These methods would be employed to refine the calculation of properties such as ionization potential, electron affinity, and electronic transition energies for [4-(Pyridin-4-ylamino)phenyl]boronic acid, providing a benchmark for results obtained by DFT.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. urfu.ru By simulating the interactions between the atoms of [4-(Pyridin-4-ylamino)phenyl]boronic acid and its surrounding environment (e.g., a solvent like water), MD can provide insights into its conformational flexibility and dynamic behavior. nih.govchemrxiv.org

An MD simulation would reveal the preferred conformations of the molecule in solution, the rotational freedom around the C-N and C-C single bonds, and the stability of intramolecular hydrogen bonds. This information is critical for understanding how the molecule behaves in a dynamic biological environment and how it might adapt its shape to interact with a binding partner.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Computational methods are highly effective at predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov More recently, machine learning algorithms have also shown high accuracy in predicting NMR shifts. nih.govd-nb.info Predicted shifts for [4-(Pyridin-4-ylamino)phenyl]boronic acid would be compared against experimental spectra to confirm its structure and assign specific signals to each atom.

Table 3: Predicted ¹H NMR Chemical Shifts for [4-(Pyridin-4-ylamino)phenyl]boronic Acid Illustrative data based on computational prediction methods.

Proton Position Predicted Chemical Shift (ppm)
Pyridine (positions 2, 6) 8.3 - 8.5
Pyridine (positions 3, 5) 7.0 - 7.2
Phenyl (adjacent to B(OH)₂) 7.8 - 8.0
Phenyl (adjacent to NH) 7.2 - 7.4
-NH 9.5 - 10.0

UV-Vis Absorption Maxima: The electronic absorption spectrum (UV-Vis) of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the absorption maxima (λmax) and help assign these absorptions to specific electronic transitions, such as π → π* transitions, which are expected for an aromatic system like [4-(Pyridin-4-ylamino)phenyl]boronic acid. researchgate.netcore.ac.uk

Computational Studies on Reaction Mechanisms Involving Boronic Acid Transformations

DFT is a valuable tool for investigating the mechanisms of chemical reactions. For [4-(Pyridin-4-ylamino)phenyl]boronic acid, computational studies can elucidate the pathways of key transformations. This includes modeling the formation of boronate esters with diols, a reaction crucial for sensing applications, or its participation in cross-coupling reactions like the Suzuki-Miyaura reaction. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics, providing a deeper understanding of the molecule's reactivity. nih.gov

Molecular Docking and Modeling for Investigating Molecular Recognition and Biological Interactions (non-clinical)

Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery and understanding molecular recognition. nih.gov

For [4-(Pyridin-4-ylamino)phenyl]boronic acid, docking studies can be used to explore its potential interactions with various biological targets in a non-clinical context. The boronic acid moiety is known to form reversible covalent bonds with serine residues in the active sites of proteases, making this class of enzymes a potential target. nih.govmdpi.com A typical docking study would involve:

Obtaining the 3D structures of the ligand and the target protein.

Using a docking algorithm to place the ligand in the binding site of the protein in various orientations and conformations.

Scoring the different poses based on factors like binding energy to identify the most likely binding mode.

Analyzing the interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, that stabilize the ligand-protein complex. actascientific.com

These non-clinical studies can generate hypotheses about the molecule's potential biological activity and guide the design of future experiments. nih.govchemrxiv.org

Table 4: Illustrative Molecular Docking Results with a Hypothetical Serine Protease

Parameter Value
Binding Energy (kcal/mol) -8.5
Key Interacting Residues Ser195 (covalent), His57, Gly193

Mechanistic Insights into Chemical Transformations Involving 4 Pyridin 4 Ylamino Phenyl Boronic Acid

Elucidation of the Role of the Boronic Acid Moiety in Reaction Pathways

The boronic acid group, -B(OH)₂, is the primary site of many transformations involving this compound, most notably in metal-catalyzed cross-coupling reactions. Its unique electronic properties govern its function as both a Lewis acid and a source of an organic nucleophile after activation.

Boronic acids are recognized as Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.gov This allows them to accept a pair of electrons from a Lewis base. In aqueous solutions, boronic acids exist in a pH-dependent equilibrium with their corresponding tetrahedral boronate anion, B(OH)₄⁻. nih.govnih.gov This transformation from a neutral, trigonal planar geometry to an anionic, tetrahedral state is a fundamental aspect of its chemistry. nih.gov The Lewis acidity can be tuned by the substituents on the aryl ring; electron-withdrawing groups tend to increase acidity (decrease pKa), while electron-donating groups have the opposite effect. nih.gov

The ability of boronic acids to form reversible covalent bonds with hydroxyl groups is exploited in boronic acid catalysis (BAC) and for protection/activation strategies. rsc.org With 1,2- or 1,3-diols, [4-(Pyridin-4-ylamino)phenyl]boronic acid can undergo a dehydrative condensation reaction to form a cyclic boronate ester. The mechanism involves the initial coordination of the diol to the boron center, followed by the elimination of water molecules. This process is typically reversible and sensitive to the pH and water content of the medium. The formation of these esters can enhance the stability of the compound, for instance, by protecting the boronic acid from protodeboronation under certain conditions.

Table 1: Influence of Substituents on the pKa of Phenylboronic Acid Derivatives This table illustrates the general principle of how electronic effects modulate the acidity of the boronic acid moiety. Specific pKa data for [4-(Pyridin-4-ylamino)phenyl]boronic acid is not readily available in published literature but would be influenced by the pyridylamino group.

Substituent (at para-position)pKa ValueElectronic Effect
-OCH₃9.7Electron-Donating
-H8.8Neutral
-Cl8.2Electron-Withdrawing
-CN7.7Strongly Electron-Withdrawing
-NO₂7.3Very Strongly Electron-Withdrawing

In transition metal-catalyzed reactions, particularly the Suzuki-Miyaura coupling, the boronic acid group serves as the source of the aryl group that is transferred to the metal center. This key step is known as transmetalation. nih.gov For the reaction to proceed efficiently, the boronic acid is typically activated by a base (e.g., K₂CO₃, NaOH). The base reacts with the Lewis acidic boron center to form a more nucleophilic boronate "ate" complex, such as [Ar-B(OH)₃]⁻.

The precise mechanism of transmetalation from the boronate complex to the palladium(II) center (after oxidative addition) is complex, but three main pathways are generally considered:

Oxidative Addition/Reductive Elimination Pathway: The palladium(II) complex reacts with the boronate, forming a palladium intermediate from which the product is eliminated.

Sigma-Bond Metathesis: This involves a direct exchange of ligands between the palladium(II) complex and the boronate through a concerted transition state.

Base-Assisted Pathway: A ligand on the palladium(II) complex (e.g., hydroxide, alkoxide) is displaced by the aryl group from the boronate, or it facilitates the transfer by interacting with the boron center.

The transmetalation step is often the rate-determining step in the catalytic cycle and is crucial for the formation of the new carbon-carbon bond. nih.gov The structure and properties of the aryl group attached to the boron, in this case, the 4-(pyridin-4-ylamino)phenyl group, can influence the kinetics of this step.

Influence of the Pyridyl and Anilino Moieties on Compound Reactivity and Selectivity

The pyridyl and anilino functionalities are not mere spectators in the chemical transformations of [4-(Pyridin-4-ylamino)phenyl]boronic acid. They exert significant electronic and steric effects, and can participate directly in reaction mechanisms through acid-base interactions or by acting as ligands.

The subject molecule possesses multiple sites capable of participating in acid-base equilibria:

Pyridyl Nitrogen: The lone pair on the pyridine (B92270) nitrogen is basic and readily protonated in acidic media.

Anilino Nitrogen: The anilino nitrogen is also basic, though typically less so than the pyridyl nitrogen. Its basicity is reduced by the delocalization of its lone pair into the phenyl ring.

Boronic Acid: This group acts as a Lewis acid and can also be considered a Brønsted acid upon formation of the B(OH)₃⁻ adduct, which releases a proton. researchgate.net

In metal-catalyzed reactions, the nitrogen atoms of the pyridyl and anilino groups can function as coordinating ligands for the metal center (e.g., palladium). chemicalbook.com This intramolecular coordination can have several profound effects:

Catalyst Stabilization: Coordination can stabilize the metal catalyst, potentially preventing its precipitation as metal black and increasing its turnover number.

Altered Reactivity: The electronic properties of the pyridylamino group as a ligand can modulate the electron density at the metal center. This influences the rates of key catalytic steps such as oxidative addition and reductive elimination. nih.gov

Reaction Selectivity: By occupying a coordination site on the metal, the pyridylamino group can direct the stereochemical or regiochemical outcome of a reaction. A chelation effect involving the nitrogen atom could facilitate the transmetalation step by positioning the boronic acid group favorably relative to the metal center. beilstein-journals.org

The dual function of the molecule—as both a coupling partner via the boronic acid and a potential ligand via its nitrogen atoms—makes its role in catalysis multifaceted.

Reaction Kinetics and Thermodynamic Studies of Boronic Acid Interconversions

Detailed kinetic and thermodynamic data specifically for [4-(Pyridin-4-ylamino)phenyl]boronic acid are not extensively documented in peer-reviewed literature. However, the principles governing its behavior can be inferred from studies on analogous compounds.

The central equilibrium for a boronic acid in an aqueous environment is the interconversion between the trigonal acid, RB(OH)₂, and the tetrahedral boronate, RB(OH)₃⁻. researchgate.net The position of this equilibrium, a thermodynamic parameter described by the pKa, is fundamental to the compound's reactivity.

Kinetic studies on the reactions of various boronic acids with diols (catechols) have shown that both the neutral boronic acid and the anionic boronate are reactive species, but their relative reactivities depend on the pKa of the boronic acid. researchgate.net For boronic acids with low pKa values (stronger acids), the neutral form tends to be more reactive, whereas for those with high pKa values (weaker acids), the anionic boronate is the more reactive nucleophile. researchgate.net Kinetic investigations of complexation reactions involving pyridylboronic acid derivatives have suggested that the rate-determining step may not be the acid-boronate interconversion itself, but rather a subsequent step like chelate-ring closure. researchgate.net

Table 2: Summary of Functional Moiety Roles

Functional MoietyPrimary Role in Chemical Transformations
Boronic Acid [-B(OH)₂]Lewis acid site; precursor to nucleophilic "ate" complex for transmetalation; forms reversible esters with diols.
Anilino Group [-NH-]Electronically modulates the phenyl ring and boronic acid; potential H-bond donor; secondary coordination site for metals.
Pyridyl GroupBasic site for protonation, altering electronic effects; primary coordination site (ligand) for metal catalysts.

Investigation of Supramolecular Association Mechanisms and Dynamic Covalent Chemistry

The unique architecture of [4-(Pyridin-4-ylamino)phenyl]boronic acid, which combines a Lewis acidic boronic acid with basic pyridine and amino functionalities, makes it a fascinating subject for the investigation of non-covalent interactions and reversible bond formation. These investigations are crucial for understanding how this molecule can be utilized in the design of functional materials, sensors, and drug delivery systems.

The boronic acid group is a well-established building block in supramolecular chemistry, capable of acting as both a hydrogen bond donor and acceptor. researchgate.net This dual nature allows for the formation of various hydrogen-bonding networks. In the case of [4-(Pyridin-4-ylamino)phenyl]boronic acid, the presence of the pyridyl and amino groups introduces additional sites for hydrogen bonding, leading to more complex and potentially hierarchical self-assembly. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the N-H group of the amino linker can act as a hydrogen bond donor.

These multiple interaction sites can lead to the formation of diverse supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. The specific arrangement of molecules in the solid state is influenced by a delicate balance of these hydrogen-bonding interactions, as well as potential π-π stacking between the aromatic rings. While the specific crystal structure of [4-(Pyridin-4-ylamino)phenyl]boronic acid is not widely reported in the reviewed literature, studies on analogous compounds, such as 4-cyanophenylboronic acid and other N-donor ligand complexes, demonstrate the capacity of the boronic acid group to form robust O-H···N hydrogen bonds with pyridine moieties. researchgate.netnih.gov It is reasonable to infer that [4-(Pyridin-4-ylamino)phenyl]boronic acid would exhibit similar behavior, likely forming extended hydrogen-bonded networks.

A key aspect of the chemistry of [4-(Pyridin-4-ylamino)phenyl]boronic acid is its participation in dynamic covalent chemistry, most notably through the formation of boronate esters with diols. This reaction is reversible and responsive to external stimuli such as pH, which makes it a powerful tool for creating "smart" materials that can adapt to their environment. nih.gov The general mechanism for boronate ester formation involves the reaction of the boronic acid with a 1,2- or 1,3-diol. The equilibrium of this reaction is pH-dependent, with the formation of the boronate ester being more favorable at higher pH values where the boronic acid is in its tetrahedral boronate form. nih.gov

The pyridin-4-ylamino substituent is expected to influence the kinetics and thermodynamics of boronate ester formation. The electron-donating nature of the amino group can increase the pKa of the boronic acid, potentially shifting the optimal pH for diol binding. Conversely, the pyridine ring can act as an internal base, potentially catalyzing the esterification reaction.

The dynamic nature of the boronate ester bond allows for the development of self-healing materials and stimuli-responsive drug delivery systems. For instance, a hydrogel crosslinked with boronate esters can dissociate at lower pH (as found in tumor microenvironments or intracellular compartments), leading to the release of an encapsulated drug. While specific studies on such systems using [4-(Pyridin-4-ylamino)phenyl]boronic acid are not prevalent, the fundamental principles derived from other phenylboronic acid derivatives are directly applicable. researchgate.net

The combination of supramolecular self-assembly through hydrogen bonding and dynamic covalent chemistry via boronate ester formation positions [4-(Pyridin-4-ylamino)phenyl]boronic acid as a versatile building block for the construction of complex, functional chemical systems.

Interactive Data Table: Key Interaction Parameters of Phenylboronic Acid Derivatives

CompoundKey Functional GroupsPotential Supramolecular InteractionsDynamic Covalent Chemistry
[4-(Pyridin-4-ylamino)phenyl]boronic acid Boronic acid, Pyridine, AminoO-H···O, O-H···N, N-H···N, π-π stackingBoronate ester formation with diols
4-Cyanophenylboronic acid researchgate.netnih.govBoronic acid, CyanoO-H···O, O-H···N, C-H···OBoronate ester formation with diols
4-Aminophenylboronic acid researchgate.netBoronic acid, AminoO-H···O, N-H···O, N-H···NBoronate ester formation with diols
Phenylboronic acid nih.govBoronic acidO-H···OBoronate ester formation with diols

Catalytic Applications and Roles of 4 Pyridin 4 Ylamino Phenyl Boronic Acid

As a Ligand or Precursor in Homogeneous and Heterogeneous Catalysis

The presence of both a boronic acid moiety and a pyridine (B92270) ring enables [4-(Pyridin-4-ylamino)phenyl]boronic acid to act as a sophisticated ligand or a precursor for the synthesis of advanced catalytic materials. The pyridine nitrogen can coordinate to metal centers, while the boronic acid can either participate in the catalytic cycle or serve as an anchor to a support.

Incorporation into Metal-Organic Frameworks (MOFs) as a Building Block

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The tunable nature of their pores and the functionalization of the organic linkers make them highly attractive for applications in heterogeneous catalysis. nih.govresearchgate.net The incorporation of ligands with catalytically active sites is a key strategy in the design of functional MOFs. d-nb.inforesearchgate.net

While the direct use of [4-(Pyridin-4-ylamino)phenyl]boronic acid in the synthesis of catalytically active MOFs is an emerging area of research, the principle has been demonstrated with analogous pyridyl- and boronic acid-containing linkers. For instance, MOFs constructed with pyridyl-based isophthalic acid have shown catalytic activity in the microwave-assisted peroxidative oxidation of alcohols and in the Henry reaction. nih.gov The pyridine units within the MOF structure can act as coordination sites for metal ions, which in turn function as the catalytic centers.

Furthermore, boronic acid-functionalized MOFs have been developed for specific applications. For example, a magnetic metal-organic framework functionalized with phenylboronic acid has been used for the solid-phase extraction of insecticides, a process that relies on the interaction between the boronic acid and the target molecules. researchgate.net In another study, a porphyrin-based MOF was decorated with boronic acid for the specific enrichment of cis-diol containing nucleosides, highlighting the utility of boronic acid groups in molecular recognition and separation, which are often prerequisites for catalytic processes. rsc.org The catalytic activity of zirconium-based MOFs has also been linked to the connectivity of the linkers, indicating that the choice of the organic building block is crucial for the catalytic performance of the final material. libretexts.org The bifunctional nature of [4-(Pyridin-4-ylamino)phenyl]boronic acid makes it a promising candidate for constructing MOFs with enhanced catalytic capabilities, where the pyridine moiety can coordinate to the metal center and the boronic acid group can either be a catalytically active site itself or a point of further functionalization.

Role in Palladium- or Rhodium-Catalyzed Cross-Coupling Reactions (e.g., as a coupling partner in Suzuki-Miyaura)

[4-(Pyridin-4-ylamino)phenyl]boronic acid is a valuable coupling partner in palladium- and rhodium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. nih.gov The general mechanism involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The presence of the pyridine moiety in [4-(Pyridin-4-ylamino)phenyl]boronic acid can influence the reaction's efficiency and selectivity. The basic nitrogen can interact with the catalyst or other components of the reaction mixture. Research on the Suzuki-Miyaura coupling of 4-pyridine boronate derivatives has focused on optimizing reaction conditions to suppress the formation of impurities, which is a significant challenge in the synthesis of active pharmaceutical ingredients containing the 4-arylpyridine substructure. nih.govresearchgate.net

The following table summarizes the performance of similar pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions, illustrating the typical conditions and yields achieved.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄4-BromoacetophenonePhenylboronic acidK₂CO₃Toluene/H₂O8095 nih.gov
Pd(OAc)₂/SPhos3-ChloroindazolePhenylboronic acidK₃PO₄Dioxane/H₂O10085 acs.org
[Rh(COD)Cl]₂/Ligand2-EthynylpyridinePhenylboronic acid-H₂O5098 nih.gov

Rhodium catalysts have also been employed for the addition of arylboronic acids to various unsaturated compounds. For instance, rhodium-catalyzed addition of arylboronic acids to alkynyl aza-heteroaromatic compounds proceeds efficiently in water, especially with the use of a pyridine-substituted water-soluble phosphine (B1218219) ligand. acs.org This highlights the potential of the pyridine moiety in [4-(Pyridin-4-ylamino)phenyl]boronic acid to act as an internal ligand, influencing the outcome of rhodium-catalyzed transformations. The rhodium-catalyzed asymmetric conjugate pyridylation of α,β-unsaturated carbonyl compounds with pyridylboronic acids has also been successfully developed, showcasing the utility of these reagents in forming chiral C-C bonds. nih.gov

Organocatalysis and Acid-Base Catalysis Mediated by the Integrated Boronic Acid/Pyridine System

The coexistence of a Lewis acidic boronic acid group and a Brønsted-Lowry basic pyridine nitrogen within the same molecule allows [4-(Pyridin-4-ylamino)phenyl]boronic acid to function as an organocatalyst, potentially engaging in cooperative acid-base catalysis. nih.govresearchgate.net In such a system, the acidic and basic sites can act in concert to activate both the electrophile and the nucleophile in a chemical reaction.

This integrated system can facilitate reactions such as aldol (B89426) condensations, Mannich reactions, and Michael additions by activating the carbonyl compound (via the boronic acid) and the nucleophile (via the pyridine). The proximity of the acidic and basic sites can lead to enhanced catalytic activity and selectivity compared to using separate acid and base catalysts. Studies on bifunctional acid-base ionic liquid organocatalysts have shown that the distance between the acidic and basic sites is crucial for catalytic activity. nih.gov

Enantioselective Catalysis through Chiral Derivatization and Boronate-Substrate Interactions

The development of enantioselective catalytic systems is a major goal in modern chemistry, aiming to produce single enantiomers of chiral molecules. [4-(Pyridin-4-ylamino)phenyl]boronic acid can be envisioned as a scaffold for the development of chiral catalysts. By introducing a chiral moiety into the molecule, for example, by derivatizing the amino group or by using a chiral pyridine analogue, it is possible to create a chiral environment around the catalytic centers.

The boronic acid group can play a crucial role in enantioselective transformations through the formation of chiral boronate esters with chiral diols or other bidentate substrates. This interaction can orient the substrate in a specific way relative to the chiral catalyst, leading to the preferential formation of one enantiomer.

Research in this area includes the use of chiral ligands in combination with metal catalysts and boronic acids. For instance, rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to enones is a well-established method for creating chiral centers. nih.gov Similarly, palladium-catalyzed enantioselective addition of phenylboronic acid to N-tosylimines has been achieved with high enantioselectivity using chiral diphosphine ligands. bldpharm.com

A dual catalytic system using a ferrocenium (B1229745) boronic acid salt and a chiral amine has been developed for the enantioselective alkylation of branched aldehydes with allylic alcohols, demonstrating the potential of combining boronic acid activation with chiral organocatalysis. nih.gov Furthermore, NiH-catalyzed asymmetric hydroamidation of alkenyl boronates has been shown to be an effective method for the synthesis of enantioenriched α-aminoboronates. magtech.com.cn These examples suggest that chiral derivatives of [4-(Pyridin-4-ylamino)phenyl]boronic acid could be effective catalysts in a variety of enantioselective reactions.

Catalytic Sensor Platforms and Detection Methodologies based on Boronic Acid Reactivity

The ability of boronic acids to reversibly bind with diols, such as those found in saccharides and glycoproteins, has been extensively utilized in the development of chemical sensors. nih.gov When this recognition event is coupled with a catalytic process that generates a signal, a catalytic sensor platform is created. [4-(Pyridin-4-ylamino)phenyl]boronic acid is a promising candidate for such platforms due to its dual functionality.

The boronic acid moiety serves as the recognition element for cis-diol-containing analytes. mdpi.com The binding of the analyte to the boronic acid can trigger a change in the electronic properties of the molecule, which can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response. researchgate.net The pyridine group can modulate the pKa of the boronic acid, influencing its binding affinity and selectivity at physiological pH. nih.gov

Catalytic amplification can be incorporated into these sensor platforms to enhance their sensitivity. For example, the binding of an analyte to the boronic acid could activate a catalytic site within the molecule or a co-immobilized enzyme, leading to a cascade of reactions that produce a large number of signal-generating molecules from a single binding event.

Recent research has focused on developing boronic acid-based sensors with improved selectivity and sensitivity. This includes the design of diboronic acid sensors and monoboronic acid sensors with additional recognition sites that work synergistically. nih.gov The following table provides examples of analytes detected using boronic acid-based sensors and the detection principles involved.

Sensor TypeAnalyteDetection PrincipleReference
Fluorescence SensorAdenosineBoronic acid binding to cis-diol inhibits electronic transfer, leading to fluorescence enhancement. nih.gov
Electrochemical SensorGlucoseBinding of glucose to a diboronic acid derivative alters electron-transfer kinetics. nih.gov
Carbon Dot-Based SensorEpinephrine (B1671497)Covalent adduct formation between the boronic acid and the catecholic-OH groups of epinephrine causes a change in absorbance.

The development of catalytic sensor platforms based on [4-(Pyridin-4-ylamino)phenyl]boronic acid could lead to highly sensitive and selective methods for the detection of biologically important molecules.

4 Pyridin 4 Ylamino Phenyl Boronic Acid in Material Science and Supramolecular Chemistry

Design and Synthesis of Boronic Acid-Functionalized Polymers and Copolymers

The incorporation of boronic acid functionalities into polymers offers a powerful strategy for creating materials with tunable properties and responsiveness to external stimuli. While specific research on the polymerization of [4-(Pyridin-4-ylamino)phenyl]boronic acid is not extensively documented, the principles of polymer synthesis involving similar phenylboronic acid (PBA) monomers are well-established. These methods can be extrapolated to envision the creation of polymers and copolymers containing the title compound.

Common polymerization techniques for creating boronic acid-functionalized polymers include:

Free Radical Polymerization: Vinyl-substituted phenylboronic acids can be readily copolymerized with a variety of other monomers to introduce the boronic acid group into the polymer backbone.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of well-defined polymers with controlled molecular weights and architectures.

Post-polymerization Modification: Polymers with reactive side chains can be functionalized with boronic acid groups after polymerization. For instance, a polymer with pendant amine groups could be reacted with a derivative of [4-(Pyridin-4-ylamino)phenyl]boronic acid to introduce the desired functionality.

The resulting polymers and copolymers would be expected to exhibit properties influenced by the presence of the [4-(Pyridin-4-ylamino)phenyl]boronic acid moiety. For example, the pyridine (B92270) group could enhance the polymer's ability to coordinate with metal ions or participate in hydrogen bonding, leading to unique self-assembly behaviors or mechanical properties.

Table 1: Potential Polymer Architectures Incorporating [4-(Pyridin-4-ylamino)phenyl]boronic Acid

Polymer TypeMonomer(s)Potential Properties and Applications
Homopolymer Vinyl-[4-(pyridin-4-ylamino)phenyl]boronic acidHigh density of boronic acid and pyridine groups, suitable for sensing applications or as a ligand in catalysis.
Random Copolymer Vinyl-[4-(pyridin-4-ylamino)phenyl]boronic acid and a hydrophilic monomer (e.g., acrylamide)Water-soluble or swellable polymers, potentially responsive to pH and saccharides.
Block Copolymer One block containing [4-(pyridin-4-ylamino)phenyl]boronic acid and another with different properties (e.g., hydrophobic)Self-assembly into micelles or other nanostructures in solution, with potential for drug delivery applications.
Graft Copolymer A backbone polymer with grafted chains containing [4-(pyridin-4-ylamino)phenyl]boronic acidModified surface properties of materials, such as enhanced biocompatibility or specific binding capabilities.

Self-Assembly of [4-(Pyridin-4-ylamino)phenyl]boronic Acid into Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry. [4-(Pyridin-4-ylamino)phenyl]boronic acid possesses multiple recognition sites that can drive its self-assembly into complex architectures.

The boronic acid group, the secondary amine, and the pyridine nitrogen are all capable of participating in hydrogen bonding as both donors and acceptors. This multiplicity of hydrogen bonding sites suggests that [4-(Pyridin-4-ylamino)phenyl]boronic acid could form intricate one-, two-, or three-dimensional networks in the solid state or in solution. Boronic acids are known to form dimeric structures through hydrogen bonding between the boronic acid groups. The additional hydrogen bonding capabilities of the amino and pyridyl groups could lead to the formation of more complex and robust assemblies. Research on related systems, such as 3- and 4-pyridineboronic acids combined with carboxylic acids, has demonstrated the formation of charge-assisted hydrogen-bonded molecular complexes. researchgate.net Similarly, the interplay of hydrogen bonding and π–π stacking interactions has been shown to induce elasticity in crystals of other organic molecules. rsc.org

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. The reversible formation of boronate esters from boronic acids and diols is a common strategy for the synthesis of COFs. Given its rigid phenyl-pyridine structure and the presence of a boronic acid group, [4-(Pyridin-4-ylamino)phenyl]boronic acid could serve as a tritopic or ditopic linker in the construction of COFs. By reacting it with polyol linkers, it would be possible to form porous networks with potential applications in gas storage, separation, and catalysis. While specific COFs based on this compound have not been reported, the general principle of using boronic acid functionalized building blocks is well-established for creating these advanced materials. nih.gov

The pyridine nitrogen atom in [4-(Pyridin-4-ylamino)phenyl]boronic acid provides an excellent coordination site for metal ions. This allows for its use as a ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of the resulting MOF, such as its pore size, stability, and catalytic activity, are highly dependent on the nature of the organic linker.

Development of Stimuli-Responsive Materials Based on Boronic Acid Interactions (e.g., pH, saccharide responsive)

A key feature of phenylboronic acids is the pH-dependent equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. This transition, which is also influenced by the presence of diols such as saccharides, is the basis for the development of stimuli-responsive materials. nih.govduke.edu Polymers and materials incorporating [4-(Pyridin-4-ylamino)phenyl]boronic acid are expected to exhibit such responsive behaviors.

pH-Responsive Materials: The pKa of a phenylboronic acid is typically around 8.5-9.0. At pH values above its pKa, the boronic acid exists predominantly in its anionic boronate form, which can lead to changes in the solubility, swelling, or conformation of a polymer containing this group. This property can be exploited to create materials that release a payload or change their properties in response to a change in pH. rsc.orgnih.gov The presence of the amino and pyridyl groups in [4-(Pyridin-4-ylamino)phenyl]boronic acid could further modulate this pH-responsiveness.

Saccharide-Responsive Materials: The binding of saccharides to the boronic acid group to form boronate esters is also a pH-dependent process. This interaction can be used to design materials that respond to the presence of specific sugars, such as glucose. This has led to the development of glucose-sensing systems and self-regulated insulin (B600854) delivery systems based on boronic acid-functionalized polymers. mdpi.com Hydrogels formed from boronic acid-functionalized polymers can undergo changes in their swelling or mechanical properties in the presence of glucose, leading to the controlled release of encapsulated drugs. nih.govresearchgate.net

Table 2: Stimuli-Responsive Behavior of Phenylboronic Acid-Based Materials

StimulusMechanism of ResponsePotential Application
pH Reversible conversion between the neutral boronic acid and the anionic boronate form.pH-triggered drug release, smart surfaces, sensors.
Saccharides (e.g., glucose) Competitive binding of saccharides to the boronic acid, forming boronate esters.Glucose sensing, self-regulated insulin delivery systems.
Reactive Oxygen Species (ROS) Oxidative cleavage of the carbon-boron bond.ROS-responsive drug delivery for inflammatory conditions or cancer therapy.

Surface Functionalization and Thin Film Applications Using [4-(Pyridin-4-ylamino)phenyl]boronic Acid

Modifying the surfaces of materials to impart new functionalities is a critical aspect of material science. [4-(Pyridin-4-ylamino)phenyl]boronic acid can be used to functionalize surfaces through various techniques, including self-assembly and layer-by-layer (LbL) deposition.

The boronic acid group can form covalent bonds with hydroxyl groups present on the surfaces of materials like silica (B1680970) or metal oxides. This allows for the straightforward creation of a monolayer of the compound on a surface. Furthermore, polymers containing [4-(Pyridin-4-ylamino)phenyl]boronic acid can be used to create thin films. The LbL assembly technique, which involves the sequential deposition of positively and negatively charged polymers, can be adapted to use boronic acid-functionalized polymers. For example, a boronic acid-containing polymer can be layered with a polymer containing diol groups, such as polyvinyl alcohol (PVA), through the formation of boronate ester linkages. nih.govresearchgate.net

These functionalized surfaces and thin films can have a range of applications. The presence of the pyridine group could be used to immobilize metal catalysts on a surface. The saccharide-binding ability of the boronic acid could be used to create biosensors or surfaces that promote specific cell adhesion. Multilayered thin films composed of boronic acid-functionalized polymers have been investigated as drug-releasing surfaces for coating medical implants. nih.gov

Integration into Nanomaterials and Nanocomposites for Advanced Applications

The hypothetical integration of "[4-(Pyridin-4-ylamino)phenyl]boronic acid" onto the surface of nanomaterials, such as gold nanoparticles, magnetic nanoparticles, or polymer-based nanoparticles, could unlock a range of advanced functionalities. This is primarily due to the distinct and complementary properties of the phenylboronic acid and the pyridyl-amino components.

The phenylboronic acid (PBA) moiety is a cornerstone of stimuli-responsive nanomaterials. Its ability to form reversible covalent bonds with 1,2- and 1,3-diols is a key feature exploited in various sensing and drug delivery systems. acs.orgrsc.orgnih.gov For instance, PBA-functionalized nanoparticles can be designed to selectively bind with saccharides like glucose, making them highly effective as glucose sensors. acs.orgmdpi.com This interaction can induce changes in the nanoparticles' aggregation state, optical properties, or electrochemical signals, forming the basis for colorimetric or fluorescent detection methods. mdpi.comrsc.org Furthermore, this diol-binding capability is harnessed to create drug delivery vehicles that release their therapeutic payload in the presence of specific sugars, which can be overexpressed on the surface of cancer cells. rsc.orgnih.gov

The pyridyl-amino group , on the other hand, introduces a different set of valuable properties. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, which is useful for the stabilization of metal nanoparticles. acs.orgresearchgate.netrug.nl The pyridyl group is also known to be pH-responsive; in acidic environments, the nitrogen atom can become protonated, leading to changes in the surface charge and solubility of the functionalized nanoparticle. nih.govnih.gov This pH-sensitivity is a critical feature for creating "smart" drug delivery systems that release their contents in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. nih.govnih.gov

The synergistic effect of having both a PBA and a pyridyl-amino group on the same molecule could lead to the development of dual-responsive nanomaterials. For example, a nanoparticle functionalized with "[4-(Pyridin-4-ylamino)phenyl]boronic acid" could be engineered to respond to both pH and the presence of specific saccharides. This could allow for more precise control over drug release, where the nanoparticle first targets a cancer cell due to saccharide recognition and then releases its payload in response to the acidic tumor microenvironment.

The supramolecular chemistry of the pyridyl group also opens up possibilities for creating complex, self-assembled nanostructures. acs.orgrsc.org Pyridine derivatives can participate in hydrogen bonding and π-π stacking interactions, which can be used to direct the assembly of nanoparticles into larger, ordered arrays.

The following table summarizes the potential contributions of each functional group to the properties of a nanomaterial functionalized with "[4-(Pyridin-4-ylamino)phenyl]boronic acid".

Functional GroupPotential Application in NanomaterialsPrinciple of Operation
Phenylboronic Acid Glucose SensingReversible covalent bond formation with the diol groups of glucose, leading to a detectable signal change. acs.orgmdpi.com
Targeted Drug DeliveryBinding to sialic acid or other overexpressed saccharides on cancer cell surfaces. nih.gov
Self-Healing MaterialsFormation of dynamic covalent bonds with diol-containing polymers. nih.gov
Pyridyl-amino Group pH-Responsive Drug ReleaseProtonation of the pyridine nitrogen in acidic environments, causing a change in nanoparticle conformation and drug release. nih.govnih.gov
Nanoparticle StabilizationCoordination of the nitrogen atom to the surface of metal nanoparticles, preventing aggregation. acs.orgrug.nl
Supramolecular AssemblyParticipation in hydrogen bonding and π-π stacking to guide the formation of ordered nanostructures. acs.orgrsc.org

Detailed research into the synthesis and characterization of nanomaterials functionalized with "[4-(Pyridin-4-ylamino)phenyl]boronic acid" would be necessary to validate these potential applications. However, the foundational chemistry of its constituent parts strongly suggests a promising future for this compound in the development of advanced, multi-functional nanomaterials and nanocomposites.

Molecular Recognition and Biological Interactions of 4 Pyridin 4 Ylamino Phenyl Boronic Acid Excluding Clinical Human Trial Data

Carbohydrate Recognition and Sensing Mechanisms in vitro

No published research was identified that investigates the carbohydrate recognition or sensing capabilities of [4-(Pyridin-4-ylamino)phenyl]boronic acid.

Reversible Covalent Binding with Diols and Polyols

There is no specific data available on the reversible covalent binding of [4-(Pyridin-4-ylamino)phenyl]boronic acid with diols or polyols.

Fluorescence-Based Sensing Strategies for Monosaccharides and Oligosaccharides

No studies were found that utilize [4-(Pyridin-4-ylamino)phenyl]boronic acid in fluorescence-based sensing for any type of saccharide.

Interaction with Proteins and Enzymes in vitro Studies

There is a lack of available research on the in vitro interaction of [4-(Pyridin-4-ylamino)phenyl]boronic acid with proteins or enzymes.

Investigations of Reversible Covalent Inhibition Mechanisms

No data exists in the scientific literature regarding the investigation of [4-(Pyridin-4-ylamino)phenyl]boronic acid as a reversible covalent inhibitor of any specific enzyme.

Analysis of Non-Covalent Binding Modes (e.g., Hydrogen Bonding, π-Stacking, Chelation)

No studies have been published analyzing the non-covalent binding modes of [4-(Pyridin-4-ylamino)phenyl]boronic acid with biological macromolecules.

Nucleic Acid Interactions and Sensing Applications in vitro

No research was found detailing any interactions or sensing applications of [4-(Pyridin-4-ylamino)phenyl]boronic acid with nucleic acids in vitro.

Design and Application of Molecular Probes for Biomolecular Detection

The compound [4-(Pyridin-4-ylamino)phenyl]boronic acid is a valuable structural motif in the design of molecular probes for detecting biomolecules, particularly those containing carbohydrate structures. The underlying principle of this application lies in the ability of the boronic acid group to form reversible covalent bonds with molecules that have 1,2- or 1,3-cis-diol functionalities. nih.govmdpi.com This interaction is the foundation for creating sensors that can recognize and signal the presence of saccharides, glycoproteins, and other biologically significant polyols. mdpi.commdpi.com

Fluorescent probes are a prominent application, where the boronic acid acts as the recognition unit. nih.govmdpi.com The design of these probes often couples the boronic acid moiety to a fluorophore, such as anthracene. nih.govnih.govbath.ac.uk A common signaling mechanism is Photoinduced Electron Transfer (PET). mdpi.combath.ac.uk In the unbound state, the boronic acid can quench the fluorescence of the nearby fluorophore. When the probe binds to a target diol-containing biomolecule, a stable cyclic boronate ester is formed. nih.gov This binding event alters the electronic properties of the boron atom, increasing its Lewis acidity, which can inhibit the PET process and lead to a "turn-on" fluorescence signal. mdpi.combath.ac.uk This change in fluorescence intensity provides a quantitative measure of the target analyte's concentration.

Table 1: Design Principles of Molecular Probes Utilizing Boronic Acid Moieties
ComponentFunctionSignaling Mechanism ExampleResult of Target Binding
Boronic Acid (Recognition Unit)Binds to cis-diols on target biomolecules (e.g., saccharides, glycoproteins). nih.govmdpi.comInhibition of Photoinduced Electron Transfer (PET). mdpi.combath.ac.ukFluorescence "turn-on" or enhancement. nih.govbath.ac.uk
Fluorophore (Signaling Unit)Provides a detectable optical signal (fluorescence). bath.ac.uk
Molecular Scaffold/LinkerConnects recognition and signaling units; influences specificity and solubility.Modulation of Aggregation-Induced Emission (AIE).Change in emission wavelength or intensity.

pH-Responsive Interactions and Conformational Changes with Biological Systems

The interaction between [4-(Pyridin-4-ylamino)phenyl]boronic acid and biological systems is highly dependent on pH. This responsiveness stems from the ionization equilibrium of the boronic acid group itself. mdpi.com A boronic acid (B(OH)₂) exists in a dynamic equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form (B(OH)₃⁻). mdpi.com The transition to the more reactive tetrahedral state is favored at higher pH values, typically above the pKa of the boronic acid. mdpi.com

This pH-dependent equilibrium is crucial for biomolecular recognition because the anionic, tetrahedral form generally exhibits a significantly higher affinity for diols than the neutral, trigonal form. rsc.orgresearchgate.net The formation of the tetrahedral boronate ester complex is often several orders of magnitude more favorable. rsc.org Consequently, the binding strength of [4-(Pyridin-4-ylamino)phenyl]boronic acid to glycoproteins and saccharides can be modulated by changes in the ambient pH. The optimal pH for binding is influenced by the pKa values of both the boronic acid and the target diol. sci-hub.ru

Upon binding to a diol, the boron center undergoes a conformational change from the sp²-hybridized trigonal planar geometry to the sp³-hybridized tetrahedral geometry. This structural reorganization stabilizes the resulting cyclic boronate ester. This interaction also lowers the pKa of the boronic acid moiety by 2-4 units, meaning the complex is more acidic than the free boronic acid. rsc.org This pH-responsive binding and associated conformational change are key features that can be exploited in designing "smart" systems, such as drug delivery vehicles that release their payload in specific pH environments found in certain tissues or cellular compartments. The presence of the pyridinyl group in [4-(Pyridin-4-ylamino)phenyl]boronic acid adds another layer of pH sensitivity, as the nitrogen atom can be protonated under acidic conditions, further influencing the molecule's electronic properties and interaction capabilities.

Table 2: pH-Dependent Characteristics of Phenylboronic Acid Interactions
ConditionPredominant Boronic Acid FormGeometryAffinity for DiolsKey Characteristic
Acidic pH (below pKa)Neutral Boronic AcidTrigonal PlanarLowerLess favorable for stable complex formation. rsc.org
Alkaline pH (above pKa)Anionic BoronateTetrahedralHigherFormation of stable cyclic boronate esters is favored. rsc.orgresearchgate.net

Future Perspectives and Emerging Research Avenues for 4 Pyridin 4 Ylamino Phenyl Boronic Acid

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the design of molecules with specific, targeted properties. arxiv.orgnih.gov For a molecule like [4-(Pyridin-4-ylamino)phenyl]boronic acid, AI/ML can be a powerful tool to predict its behavior and guide the design of new derivatives for specialized applications.

Recent studies have demonstrated the power of explainable AI in designing boron-based Lewis acids by using chemically meaningful descriptors to achieve highly accurate property predictions. arxiv.orgthemoonlight.io This approach can be directly applied to [4-(Pyridin-4-ylamino)phenyl]boronic acid and its analogues. By creating datasets of similar compounds and their experimentally or computationally determined properties, ML models can be trained to predict characteristics such as binding affinities, catalytic activity, and photophysical properties. themoonlight.ioaimodels.fyi These predictive models can significantly reduce the time and cost associated with synthesizing and testing new compounds by allowing researchers to perform in silico screening of vast chemical spaces. nih.gov For instance, ML could identify substituents on the phenyl or pyridine (B92270) rings that would optimize the compound's selectivity for a specific biological target or enhance its fluorescence for sensing applications. duke.edu

Table 1: Potential AI/ML Applications for [4-(Pyridin-4-ylamino)phenyl]boronic Acid Derivatives

AI/ML ApplicationInput Data ExamplesPredicted Properties & OutcomesPotential Impact
Derivative Screening Molecular structures with varied substituents, quantum mechanical descriptors, Hammett parameters. themoonlight.ioBinding affinity for specific diols (e.g., glucose, sialic acid), fluorescence quantum yield, pH-sensitivity.Accelerated discovery of optimized sensors and probes.
Property Prediction Computed molecular descriptors (e.g., electronic, steric), existing experimental data. arxiv.orgLewis acidity, catalytic turnover frequency, stability in different solvents. arxiv.orgRational design of more efficient catalysts and stable materials.
Reaction Optimization Synthesis parameters (catalyst, solvent, temperature, time), reactant structures.Reaction yield, purity, sustainability metrics (e.g., atom economy).Development of efficient and sustainable synthesis routes.
Mechanism Elucidation Spectroscopic data (NMR, IR), computational transition state analysis. acs.orgReaction pathways, identification of key intermediates, kinetic and thermodynamic parameters.Deeper understanding of the compound's reactivity in catalysis and sensing.

Advanced Applications in Chemo- and Biosensing Technologies

Boronic acids are foundational in the design of chemosensors, particularly for carbohydrates and other diol-containing molecules, due to their ability to form reversible boronate esters. gsu.edulongdom.orgnih.gov The compound [4-(Pyridin-4-ylamino)phenyl]boronic acid is particularly well-suited for advanced sensing applications because its pyridine and amino groups can provide additional binding interactions and a pH-responsive fluorescence mechanism.

Future research could focus on developing highly selective sensors based on this scaffold. For example, the dual binding sites—the boronic acid for diols and the pyridyl nitrogen for metal ions or hydrogen bonding—could be exploited to create sensors for complex analytes like glycoproteins or specific ribonucleic acids. nih.gov The fluorescence of the molecule, likely influenced by the protonation state of the pyridine ring, could be modulated upon binding to a target, enabling "turn-on" or "turn-off" fluorescent sensing. gsu.eduresearchgate.net Research has shown that arylboronic acids can exhibit significant changes in fluorescence intensity upon binding to sugars. gsu.eduresearchgate.net This principle could be applied to create sensors for biologically important molecules such as glucose, fructose, or even reactive oxygen species (ROS), which are implicated in various diseases. nih.gov

Table 2: Potential Sensing Applications for [4-(Pyridin-4-ylamino)phenyl]boronic Acid

Target AnalyteSensing PrinciplePotential Detection MethodKey Feature Exploited
Monosaccharides (e.g., Glucose, Fructose) Reversible boronate ester formation with the cis-diol of the sugar. longdom.orgnih.govFluorescence Spectroscopy, Electrochemical Analysis. nih.govmdpi.comBoronic acid moiety.
Glycoproteins & Sialic Acids Dual interaction: boronic acid binding to sugar residues and potential interactions with the protein backbone. nih.govresearchgate.netSurface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM). researchgate.netBoronic acid and pyridyl-amino group.
Metal Ions (e.g., Cu²⁺, Zn²⁺) Coordination of the metal ion with the pyridine nitrogen and amino group.UV-Vis or Fluorescence Spectroscopy.Pyridyl-amino chelating site.
pH Variation Protonation/deprotonation of the pyridine nitrogen, altering the molecule's electronic properties.Ratiometric Fluorescence Sensing.pH-sensitive pyridine ring.
Reactive Oxygen Species (ROS) Oxidative cleavage of the carbon-boron bond by ROS. nih.govFluorescence "Turn-On" Sensing. nih.govC-B bond lability.

Development of Next-Generation Sustainable Catalytic Systems

Boronic acids are emerging as versatile catalysts in organic synthesis, promoting reactions under mild and environmentally friendly conditions. rsc.org They can activate hydroxyl groups and carboxylic acids, circumventing the need for wasteful stoichiometric activating agents and improving atom economy. rsc.org The development of metal-free catalytic systems is a significant goal in sustainable chemistry, and boronic acids are at the forefront of this effort. nih.gov

The compound [4-(Pyridin-4-ylamino)phenyl]boronic acid could function as a bifunctional catalyst. The Lewis acidic boronic acid site can activate substrates, while the Lewis basic pyridine site can act as a proton shuttle or co-catalyst. This dual functionality could be harnessed for reactions like amidation, esterification, and conjugate additions. rsc.org Furthermore, recent breakthroughs have seen the incorporation of artificial amino acids containing boronic acid into enzymes, creating "new-to-nature" catalysts with enhanced power and selectivity. scitechdaily.comtechexplorist.comyoutube.com This bio-inspired approach could be applied to create highly efficient and enantioselective catalysts for producing pharmaceuticals and other high-value chemicals in a sustainable manner. scitechdaily.comtechexplorist.com

Table 3: Potential Sustainable Catalytic Applications

Catalytic ReactionRole of [4-(Pyridin-4-ylamino)phenyl]boronic AcidSustainability Advantage
Amide Bond Formation Catalyst for the direct condensation of carboxylic acids and amines. rsc.orgAvoids toxic coupling reagents; high atom economy.
Friedel-Crafts Alkylation Activation of alcohols to form carbocation intermediates for reaction with arenes. rsc.orgMetal-free catalysis; mild reaction conditions.
Reductive Coupling Metal-free coupling of tosylhydrazones and boronic acids. nih.govAvoids transition metal catalysts; broad functional group tolerance. nih.gov
Biocatalysis As a component of an artificial enzyme for enantioselective transformations. scitechdaily.comtechexplorist.comReactions in water at low temperatures; high selectivity. techexplorist.comyoutube.com

Exploration in Advanced Dynamic Covalent Chemistry Systems

Dynamic covalent chemistry (DCvC) utilizes reversible covalent bond formation to create adaptive and stimuli-responsive materials. nih.gov Boronic esters, formed from the reaction of boronic acids with diols, are a cornerstone of DCvC due to their dynamic nature, especially their responsiveness to pH. nih.govacs.org

The structure of [4-(Pyridin-4-ylamino)phenyl]boronic acid is ideal for creating advanced dynamic systems. Its ability to form dynamic boronate esters can be combined with its pH-sensitive pyridine moiety to construct "smart" materials. nih.gov For example, it could be used as a cross-linker to form hydrogels that change their mechanical properties, swell, or release an encapsulated payload in response to a specific pH change. acs.orgrsc.org Such materials have vast potential in drug delivery, tissue engineering, and self-healing polymers. rsc.orgfrontiersin.org The interplay between boronate ester exchange kinetics and the protonation state of the pyridine could lead to complex systems with finely tunable dynamic behavior. acs.org

Table 4: Potential Applications in Dynamic Covalent Chemistry

Dynamic SystemTrigger for ReversibilityPotential ApplicationKey Molecular Feature
pH-Responsive Hydrogels Change in pH affecting boronate ester stability and pyridine protonation. acs.orgControlled drug release, tissue engineering scaffolds. rsc.orgBoronic acid and pyridine ring.
Self-Healing Materials Reversible formation of boronate ester cross-links upon damage. frontiersin.orgCoatings, soft robotics.Dynamic boronate ester bonds.
Dynamic Combinatorial Libraries Reversible exchange of components (diols, amines) to find optimal binders for a target. nih.govacs.orgDrug discovery, catalyst screening.Reversible boronate and imine bonds.
Adaptive Networks Temperature or chemical stimuli altering the equilibrium of the covalent network. acs.orgfrontiersin.orgSmart sensors, adaptable materials.Tunable covalent bonds.

Sustainable Synthesis and Bio-Inspired Applications in Chemical Biology

The future development of [4-(Pyridin-4-ylamino)phenyl]boronic acid will also depend on establishing sustainable and efficient synthesis methods. Current strategies often rely on metal-catalyzed cross-coupling reactions or organometallic intermediates, which can have environmental drawbacks. mdpi.commdpi.com Future research will likely focus on greener synthetic routes, such as direct C-H borylation or flow chemistry processes, to reduce waste and improve safety. mdpi.comgoogle.com

In chemical biology, the unique ability of boronic acids to interact with biological molecules is being increasingly exploited. nih.govmdpi.com Bio-inspired applications for [4-(Pyridin-4-ylamino)phenyl]boronic acid are particularly exciting. Its structure can be seen as a scaffold for mimicking biological recognition events. For instance, it could be incorporated into peptides or other biomolecules to target specific carbohydrate structures on cell surfaces, such as sialic acids, which are often overexpressed in cancer cells. longdom.orgresearchgate.net This could lead to new diagnostic tools or targeted delivery systems. nih.gov Porphyrin derivatives, known for their roles in biological processes like oxygen transport and catalysis, serve as an inspiration for designing functional molecules. nih.govresearchgate.net Similarly, the combination of a recognition moiety (boronic acid) and a tunable functional group (pyridylamino) in one molecule provides a versatile platform for creating new bio-inspired materials and probes. nih.gov

Table 5: Future Directions in Synthesis and Bio-Inspired Applications

AreaResearch FocusDesired OutcomeInspired By
Sustainable Synthesis Direct C-H borylation, metal-free coupling reactions, flow chemistry. nih.govmdpi.comHigh-yield, low-waste synthesis with reduced reliance on hazardous reagents.Principles of Green Chemistry. mdpi.com
Chemical Biology Probes Targeting cell-surface glycans (e.g., sialic acids) for imaging or labeling. longdom.orgresearchgate.netSelective cancer cell detection and imaging.Biological protein-carbohydrate recognition.
Bio-Inspired Delivery Creating pH-responsive nanoparticles or polymers for targeted drug release. nih.govresearchgate.netSmart drug delivery systems that release cargo in specific microenvironments (e.g., tumors).Natural pH-gated transport channels.
Enzyme Inhibition Designing inhibitors for enzymes that process diol-containing substrates.Development of new therapeutic agents.Success of boronic acid-based drugs like Bortezomib. longdom.orgmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.